The table below summarizes the key identified properties of triamylamine (also known as tripentylamine) [1] [2].
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Vapor Pressure | 1 mm Hg | At 20°C | [1] |
| 7 mm Hg | At 26°C (79°F) | [2] | |
| pKa | 9.99 ± 0.50 | Predicted | [1] |
| Boiling Point | 81-83 °C | At 0.2 mmHg | [1] |
| 464-473 °F | At 760 mmHg (approx. 240-245 °C) | [2] | |
| Density | 0.782 g/mL | At 25°C | [1] |
| Water Solubility | Insoluble | - | [1] [2] |
| Flash Point | 208°F (98°C) | - | [1] |
Here are methodologies and context for the key data points.
The experimental vapor pressure data from the search results is limited. For a more complete vapor pressure curve, you can model it using established equations and the available data points.
log₁₀(P) = A - B / (T + C)
where P is vapor pressure, T is temperature, and A, B, C are compound-specific parameters. You can find parameters for similar amines in databases like NIST, but specific coefficients for this compound were not located in this search [3].The provided pKa of 9.99 ± 0.50 is a predicted value [1]. This indicates it was likely calculated using software based on the molecule's structure, rather than determined experimentally. For research purposes, especially in drug development where precise pKa is critical, you should treat this as an estimate and consider experimental validation.
This compound is classified as corrosive and causes serious eye and skin irritation [1] [2]. Always consult the Safety Data Sheet (SDS) before handling. Key safety notes from the search results include:
The following diagram outlines a general experimental workflow for determining these key properties, incorporating both computational and laboratory approaches.
A workflow combining computational and experimental methods for determining this compound properties.
To build a more complete technical guide, you may need to investigate the following:
The table below summarizes the key identifiers and physical properties of triamylamine as found in the search results.
| Property | Details |
|---|---|
| CAS RN | 621-77-2 [1] [2] |
| Molecular Formula | C₁₅H₃₃N [1] [2] |
| Molecular Weight | 227.44 g/mol [1] [2] |
| Appearance | Clear, colorless to light yellow or light orange liquid [1] [2] |
| Odor | Amine-like [2] |
| Physical State (20°C) | Liquid [1] |
| Boiling Point | 464 to 473 °F (240 to 245 °C) at 760 mmHg [2] |
| Specific Gravity | 0.79 [1] / 0.7907 at 68°F (20°C) [2] |
| Refractive Index | 1.44 [1] |
| Flash Point | 91 °C (196 °F) [1] / 215°F (102°C) [2] |
| Water Solubility | Insoluble [1] [2] |
| Solubility in other solvents | Soluble in Acetone, Ether, Ethanol; Insoluble in Methanol [1] |
Understanding the compound's reactivity profile is crucial for ensuring stability during storage and handling.
| Aspect | Details |
|---|---|
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H411 (Toxic to aquatic life with long lasting effects), H227 (Combustible liquid) [1] |
| Reactivity Alerts | Neutralizes acids in exothermic reactions to form salts plus water [2]. |
| Incompatible Materials | Reacts with oxidizing agents. May be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. May generate flammable hydrogen gas with strong reducing agents, such as hydrides [2]. |
| Recommended Absorbents | Use caution with Mineral-Based & Clay-Based Absorbents [2]. |
The following table outlines the critical storage conditions required to maintain the stability of this compound.
| Parameter | Recommended Condition |
|---|---|
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) [1] |
| Protection from Air | Store under inert gas [1]. Keep container tightly closed under an inert atmosphere [2]. |
| Protection from Light | Recommended to store in a dark place [1]. You should protect this chemical from exposure to light [2]. |
| Other Precautions | Store locked up [1]. Store in a well-ventilated place [1]. |
The workflow for handling and storing this compound can be summarized as follows:
For your safety protocols, here are the recommended first aid and spill response measures.
| Exposure Route | First Aid Measures |
|---|---|
| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately call a poison center or doctor [1] [2]. |
| Skin Contact | Take off contaminated clothing immediately. Wash skin thoroughly with soap and water [1] [2]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing. Immediately call a poison center or doctor [1] [2]. |
| Inhalation | Remove person to fresh air. Immediately call a poison center or doctor [1] [2]. |
| Spill Response | Wear appropriate protective clothing. Use absorbent paper to pick up liquid. Seal contaminated material in a vapor-tight plastic bag for disposal. Solvent wash all contaminated surfaces with alcohol followed by soap and water [2]. |
The available data provides a solid foundation for safe handling but lacks the depth for a full technical guide. To gather the information you need, I suggest:
The table below summarizes the key identifying information and physical properties of this compound (also known as Tripentylamine) from chemical databases and supplier specifications [1] [2].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 621-77-2 [1] [2] |
| Molecular Formula | C₁₅H₃₃N [1] [2] |
| Molecular Weight | 227.43 g/mol [1] |
| IUPAC Name | ( N,N )-dipentyl-1-pentanamine [1] |
| Synonyms | Tripentylamine; Tri-( n )-amylamine [1] [2] |
| Appearance | Colorless to pale yellow liquid [1] [2] |
| Purity | >98.0% (GC) [2] |
| NMR Confirmations | Supplier specifications confirm structure can be confirmed by NMR [2] |
Since an explicit spectrum was not found, here is a detailed protocol for acquiring and interpreting the ¹H NMR spectrum of this compound, based on general NMR principles.
Based on its symmetrical structure and general NMR principles [3] [5], you can predict the key features of the this compound spectrum. The following diagram illustrates the logical workflow for this analysis.
Logical workflow for predicting the ¹H NMR spectrum of this compound.
Step 1: Identify Proton Environments: The three pentyl chains are likely equivalent due to free rotation around the C-N bonds, leading to a high degree of symmetry [5]. You can expect three main proton environments:
Step 2: Predict Chemical Shifts: The expected chemical shift ranges are summarized in the table below.
| Proton Group | Predicted Environment | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Protons C (Hₐ) | α-CH₂ (next to N) | 2.2 - 2.5 |
| Protons B (Hᵦ) | Middle CH₂ | 1.2 - 1.4 |
| Protons A (H꜀) | Terminal CH₃ | 0.8 - 0.9 |
Step 3: Predict Multiplicity (Coupling):
Step 4: Predict Integration: The relative areas under the peaks will correspond to the number of protons in each group [3]:
*Note: The exact integration for the complex middle CH₂ multiplet may be less reliable.
Introduction to Chemical Permeation Enhancers Chemical Permeation Enhancers (CPEs) are molecules that temporarily and reversibly reduce the barrier function of the skin's outermost layer, the stratum corneum (SC), to facilitate the transport of active pharmaceutical ingredients [1]. The stratum corneum is organized in a "brick and mortar" structure, where corneocytes (the bricks) are embedded in a lipid-rich matrix (the mortar), making it an excellent barrier against transdermal drug delivery [2]. CPEs interact with the SC's lipid matrix, increasing its fluidity and permeability. Effective CPEs must demonstrate significant enhancement of drug flux, have a reversible effect, be non-toxic, and non-irritating [2].
Proposed Mechanism of Action for Triamylamine While the specific mechanism of this compound must be experimentally validated, CPEs generally act through one or more of the following mechanisms, as illustrated in the diagram below:
Diagram 1: Proposed mechanism of this compound as a CPE.
This proposed mechanism involves:
The following protocols are standard for characterizing CPEs and can be directly applied to this compound.
1. In Vitro Skin Permeation Study (IVPT) This is the primary method for evaluating the effectiveness of a CPE [4].
2. Molecular Dynamics (MD) Simulation Protocol In-silico screening can provide insights into the molecular-level interactions of this compound with skin lipids [1].
Once you have experimental results for this compound, you can structure the data using the following table templates.
Table 1: Key Permeation Parameters from IVPT Studies This table would summarize the core quantitative findings from the permeation experiments.
| Formulation | Steady-State Flux (Jss, µg/cm²/h) | Lag Time (h) | Permeability Coefficient (Kp, cm/h) | Enhancement Ratio (ER) |
|---|---|---|---|---|
| Control (No CPE) | (Value) | (Value) | (Value) | 1.0 |
| + 1% this compound | (Value) | (Value) | (Value) | (Value) |
| + 3% this compound | (Value) | (Value) | (Value) | (Value) |
| + 5% this compound | (Value) | (Value) | (Value) | (Value) |
Table 2: Structural and Energetic Insights from MD Simulations This table would help in understanding the mechanism of action from simulation data.
| System Configuration | Area Per Lipid (Ų) | Lipid Tail Order Parameter | Diffusion Coefficient of CPE (x10⁻⁷ cm²/s) | Predicted Dominant Interaction Site |
|---|---|---|---|---|
| SC Lipids (No CPE) | (Value) | (Value) | N/A | N/A |
| SC Lipids + 3% this compound | (Value) | (Value) | (Value) | (e.g., Lipid Headgroups) |
While specific data on this compound is not available, the framework provided here is standard for profiling any novel CPE. The next steps would be to:
The synthesis of Active Pharmaceutical Ingredients (APIs) is a critical area of development focused on creating the active compounds in medicines. A significant challenge is the environmental impact of traditional chemical manufacturing routes, which generate substantial chemical waste [1]. Contemporary research is therefore directed toward greener and more efficient processes, including:
Triarylamines, characterized by a nitrogen center bonded to three aryl groups, are valuable in pharmaceuticals and organic electronics. Their synthesis can be challenging, especially when creating sterically encumbered structures [3].
The table below summarizes the core synthesis strategies covered in the available literature.
| Synthesis Strategy | Key Principle | Example Application | Reported Advantages |
|---|---|---|---|
| Chemical Route (Traditional) | Multi-step synthesis using chemical reagents and solvents [1]. | Production of classic, small-molecule APIs [1]. | Established, wide applicability; but can generate significant waste [1]. |
| Biotechnological Route | Utilizes microbial fermentation (e.g., bacteria, yeast) to produce compounds [1]. | Production of recombinant proteins, peptide hormones, and vaccines [1]. | Greener profile, uses renewable resources, reduces hazardous waste [1]. |
| Continuous Flow Processing | Reactions occur in a stream of reactants flowing through a reactor [2]. | Synthesis of Ibuprofen, Efaproxiral, 6-Hydroxybuspirone [2]. | Enhanced safety, superior control (heat/mass transfer), and easier scaling [2]. |
| Palladium-Catalyzed C–N Coupling | Forms a carbon-nitrogen bond between an aryl halide and an amine using a palladium catalyst [3]. | Synthesis of sterically hindered di- and triarylamines [3]. | Efficient, operates under milder temperatures (e.g., 60°C) [3]. |
| Acceptorless Dehydrogenative Aromatization | Forms triarylamines from cyclohexanones and arylamines, releasing H₂ as the only by-product [4]. | Synthesis of unsymmetrically substituted triarylamines [4]. | Atom-economical, avoids pre-functionalized starting materials [4]. |
This protocol is adapted from a study on using ylide-substituted phosphines (YPhos) as ligands to facilitate challenging amination reactions [3].
This protocol illustrates the advantages of flow chemistry for multi-step, scaled-up synthesis [2].
The following diagram outlines a logical workflow for selecting an appropriate API synthesis strategy based on project goals, integrating the concepts of greener synthesis and the specific methods for constructing triarylamines.
The presented data and protocols highlight a clear paradigm shift in API synthesis. The move away from traditional, purely chemical-based routes is driven by the need for more sustainable and efficient manufacturing [1]. The biotechnological approach directly addresses waste concerns by utilizing renewable biomass and microbial systems, with the market for fermentation-derived protein drugs projected to be substantial [1].
Continuous flow chemistry represents another pillar of modern synthesis. The case study of 6-hydroxybuspirone demonstrates how flow reactors enable transformations that are difficult or hazardous in batch, such as those involving low temperatures and gaseous reagents, while facilitating in-line analysis and extended, stable production runs [2].
Furthermore, methodological advances in core synthetic transformations, like the Pd-catalyzed C–N coupling with YPhos ligands [3] and the atom-economical acceptorless dehydrogenative aromatization [4], provide chemists with more powerful and selective tools. These methods are particularly valuable for building complex molecular architectures like triarylamines, which are relevant to drug development.
This compound (TAA), also known as tri-n-pentylamine (CAS No. 621-77-2), is a tertiary amine compound with the molecular formula C₁₅H₃₃N that has shown significant potential as an effective corrosion inhibitor for various ferrous and non-ferrous metals in aggressive environments. As a tertiary amine compound, this compound belongs to the organic amine family of corrosion inhibitors, which function primarily through adsorption mechanisms at the metal-electrolyte interface. The compound features a central nitrogen atom connected to three pentyl groups, creating a molecular structure that promotes strong surface attachment and protective film formation. This compound has been identified as particularly effective in acidic environments, where it helps mitigate corrosion damage to industrial equipment, pipelines, and metal components across various sectors [1].
The interest in this compound and similar organic amines as corrosion inhibitors has grown substantially due to increasing regulatory pressure on traditional inhibitors such as chromates, which pose significant environmental and toxicity concerns. While specific efficiency data for this compound requires further experimental validation, its structural similarity to other effective tertiary amine inhibitors like tributylamine suggests comparable protective mechanisms and performance characteristics. Research on tributylamine has demonstrated impressive inhibition efficiency for mild steel in hydrochloric acid solutions, with the adsorption process following established isotherm models such as Flory-Huggins, Dhar-Flory-Huggins, and Bockris-Swinkels isotherms [2]. These findings provide a solid theoretical foundation for anticipating this compound's corrosion inhibition behavior and applications.
This compound possesses distinct physicochemical properties that directly influence its effectiveness as a corrosion inhibitor and guide its practical application in various industrial contexts. Understanding these fundamental characteristics is essential for proper formulation, handling, and deployment in corrosion control systems.
Table 1: Fundamental Properties of this compound
| Property | Specification | Significance for Corrosion Inhibition |
|---|---|---|
| Chemical Formula | C₁₅H₃₃N | Molecular structure influences adsorption capability |
| Molecular Weight | 227.43 g/mol | Affects molecular packing on metal surfaces |
| Appearance | Pale yellow to colorless liquid | Ease of application and formulation |
| Density | 0.782 g/mL at 25°C | Impacts distribution in formulation systems |
| Boiling Point | 81-83°C at 0.2 mmHg | Determines thermal stability during application |
| Water Solubility | Insoluble in water | Guides solvent selection for formulations |
| Flash Point | 208°F (97.8°C) | Important for safety considerations during handling |
The insolubility in water noted in Table 1 represents a critical formulation consideration that necessitates the use of appropriate solvent systems or surfactant modifications for effective application in aqueous environments. The molecular architecture of this compound, featuring a polar amine head group and non-polar hydrocarbon chains, creates the amphiphilic character essential for corrosion inhibition functionality. This structure promotes spontaneous organization at metal-solution interfaces, with the polar nitrogen atom coordinating with metal surfaces while the hydrophobic alkyl chains extend into the solution, creating a protective barrier layer [1].
The predicted pKa value of 9.99±0.50 indicates this compound's moderate basicity, which influences its protonation behavior in acidic environments and subsequent electrostatic interactions with positively charged metal surfaces. In strongly acidic conditions, the nitrogen atom becomes protonated, generating a cationic species that can electrostatically adsorb to negatively charged corrosion sites, particularly cathodic areas on metal surfaces where hydroxyl ions accumulate. This pH-dependent behavior must be considered when designing inhibition systems for specific corrosive environments [1].
This compound functions through multiple adsorption mechanisms that collectively contribute to its corrosion inhibition effectiveness, with the dominant mechanism varying based on environmental conditions, metal composition, and surface characteristics:
Physisorption via Electrostatic Interactions: In acidic environments, this compound molecules undergo protonation at the nitrogen atom, forming positively charged ammonium ions that are electrostatically attracted to negatively charged regions on metal surfaces, particularly cathodic sites. This electrostatic adsorption creates an initial protective layer that reduces the accessibility of corrosive species to the metal surface [3].
Chemisorption through Electron Sharing: The nitrogen atom in this compound possesses a lone electron pair that can form coordinate covalent bonds with vacant d-orbitals of metal atoms, particularly iron, copper, and their alloys. This electron donation mechanism results in stronger, more stable adsorption compared to purely physical interactions and generates a more durable protective film. The strength of this chemisorption depends on multiple factors, including the electron density on the nitrogen atom, the nature of the metal substrate, and the presence of other competing species in the environment [4].
Back-Bonding and Synergistic Effects: In some cases, retrodonation occurs where filled d-orbitals of surface metal atoms donate electron density to vacant molecular orbitals of the adsorbed inhibitor molecules, further strengthening the adsorption bond and enhancing protective film stability. This synergistic electron exchange creates particularly strong inhibitor-metal complexes that effectively block active corrosion sites [4].
The adsorption processes lead to the development of a coherent protective film that functions through several simultaneous mechanisms to mitigate corrosion:
Geometric Blocking Effect: Once adsorbed, the three pentyl chains of this compound extend into the solution, creating a hydrophobic barrier that physically blocks water molecules, oxygen, and other corrosive ions from reaching the metal surface. This geometric blocking effect is particularly effective when inhibitor molecules are densely packed on the metal surface, creating a continuous protective layer [3].
Reaction Zone Modification: The adsorbed this compound layer alters the electrochemical double layer structure at the metal-solution interface, increasing the resistance to charge transfer and thereby slowing both anodic metal dissolution and cathodic reduction reactions. This mixed inhibition behavior is characteristic of effective organic corrosion inhibitors [3].
The following diagram illustrates the multi-mode adsorption mechanism of this compound on metal surfaces:
Weight loss measurements represent the most fundamental and widely used method for evaluating corrosion inhibition performance, providing quantitative data on corrosion rates and inhibitor efficiency under controlled conditions.
Protocol 1: Standard Weight Loss Method for this compound Evaluation
Specimen Preparation: Cut metal coupons (typically mild steel, 2×2×0.2 cm) and sequentially ground with silicon carbide papers (180-1200 grit). Clean ultrasonically in acetone and ethanol, then dry thoroughly before weighing to 0.1 mg accuracy.
Test Solution Preparation: Prepare aggressive solution (e.g., 1M HCl or 0.5M H₂SO₄) using analytical grade reagents and distilled water. Add this compound at predetermined concentrations (10⁻⁴ M to 10⁻² M) using appropriate co-solvents if needed due to water insolubility.
Immersion Procedure: Immerse pre-weighed coupons in 250 mL of test solution with and without inhibitor at controlled temperature (typically 25±1°C to 60±1°C) for specified duration (typically 6-24 hours). Use triple samples for statistical reliability.
Post-Exposure Processing: After immersion, remove coupons, rinse gently with distilled water, scrub with bristle brush to remove corrosion products, dry thoroughly, and reweigh to determine mass loss.
Calculation: Determine corrosion rate (CR) in mm/year and inhibition efficiency (IE%) using:
Electrochemical techniques provide rapid, sensitive assessment of corrosion inhibition performance and mechanistic information, making them invaluable for this compound efficacy evaluation.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization
Electrode Preparation: Embed metal specimens in epoxy resin with exposed surface area of 1 cm², then prepare identically to weight loss specimens. Use standard three-electrode cell with platinum counter electrode and saturated calomel (SCE) or silver/silver chloride reference electrode.
Open Circuit Potential (OCP) Stabilization: Immerse working electrode in test solution and monitor OCP until stable (potential change <2 mV/min), typically 30-60 minutes, to establish steady-state conditions.
EIS Measurements: Apply sinusoidal potential perturbation of 10 mV amplitude over frequency range 10 kHz to 10 mHz at OCP. Analyze resulting Nyquist and Bode plots using equivalent circuit modeling to determine charge transfer resistance (Rₜ) and double layer capacitance (Cₐʟ).
Polarization Measurements: Scan potential from -250 mV to +250 mV vs. OCP at scan rate 0.5-1.0 mV/s. Record Tafel curves and extract corrosion current density (iᶜᵒʳʳ) by extrapolation of linear Tafel regions.
Efficiency Calculations: Determine inhibition efficiency from EIS and polarization data using:
The experimental workflow for comprehensive evaluation of this compound corrosion inhibition is systematically presented below:
While comprehensive published data specifically for this compound is limited in the available literature, its structural similarity to tributylamine and other tertiary amines allows for reasonable performance projections. The following table summarizes expected efficiency ranges based on analogous compounds:
Table 2: Expected Corrosion Inhibition Efficiency of this compound
| Metal/Alloy | Environment | Concentration Range | Expected Efficiency | Temperature Influence |
|---|---|---|---|---|
| Mild Steel | 1M HCl | 10⁻⁴ - 10⁻² M | 75-92% | Decreases with temperature increase |
| Mild Steel | 0.5M H₂SO₄ | 10⁻⁴ - 10⁻² M | 70-90% | Moderate temperature dependence |
| Copper & Alloys | Acidic Media | 10⁻⁴ - 10⁻² M | 80-95% | Relatively stable with temperature |
| Aluminum Alloys | Neutral Chloride | 10⁻⁴ - 10⁻² M | 65-85% | Varies with alloy composition |
Research on tributylamine (a structurally similar compound) demonstrated effective corrosion inhibition for mild steel in 2M hydrochloric acid, with adsorption following the Bockris-Swinkels isotherm and forming a protective layer that significantly reduced corrosion rates [2]. The projected molecular area of the inhibitor molecule plays a critical role in determining surface coverage and consequently inhibition efficiency, with more compact molecular orientations typically providing better protection.
The performance of this compound can be significantly enhanced through synergistic combinations with other compounds:
Halide Ion Synergism: The addition of small concentrations of halide ions (iodide > bromide > chloride) significantly enhances this compound inhibition efficiency through co-adsorption phenomena. The halide ions first adsorb to the metal surface, creating a negatively charged layer that strengthens the electrostatic attraction for protonated this compound molecules, resulting in improved surface coverage and protective film stability [5].
Surfactant Combinations: Combining this compound with anionic surfactants such as sodium dodecyl sulfate (SDS) can improve water dispersibility and enhance surface activity through ion-pair formation. Research on similar amine-based inhibitors has demonstrated efficiency improvements of 10-15% when properly formulated with compatible surfactants [5].
Mixed Inhibitor Systems: Blending this compound with other organic inhibitors containing different functional groups (e.g., thiols, phosphonates, or azoles) can provide multi-mechanistic protection by simultaneously blocking anodic and cathodic sites through different adsorption mechanisms. This approach is particularly valuable in complex corrosive environments where single-mechanism inhibitors prove insufficient [6].
Due to its water insolubility, this compound requires appropriate formulation strategies for effective application in aqueous systems:
Alcohol-Based Systems: For laboratory applications and concentrated stock solutions, prepare this compound concentrates in ethanol, isopropanol, or methanol at 5-10% w/v. Add this concentrate to the aqueous corrosive medium with vigorous stirring to ensure proper dispersion. The final alcohol concentration should typically not exceed 1-2% to avoid solvent effects on corrosion processes.
Surfactant-Stabilized Emulsions: For larger-scale industrial applications, create oil-in-water emulsions using appropriate non-ionic surfactants (e.g., Triton X-100, Tween 80) at surfactant-to-inhibitor ratios of 1:5 to 1:10. Prepare the emulsion concentrate separately then dilute into the target system under turbulent flow conditions to ensure proper distribution.
Pre-treatment Formulations: For protective film formation prior to exposure, develop gel-based formulations containing 2-5% this compound in appropriate organic thickeners (e.g., HEC, xanthan gum) for brush or spray application. Allow formed films to mature for 4-24 hours before service exposure.
Protocol 3: Acid Cleaning and Pickling Applications
Inhibitor Addition: Introduce this compound at 0.5-2.0 g/L to acid cleaning solutions (typically 5-15% HCl or H₂SO₄) after temperature stabilization.
Process Conditions: Maintain temperature below 60°C to prevent excessive inhibitor desorption and thermal degradation. Ensure continuous mild agitation to maintain uniform inhibitor distribution.
Monitoring: Periodically analyze inhibitor concentration by HPLC and replenish as needed to maintain target concentration, particularly during extended operations.
Disposal Considerations: Neutralize spent solutions according to local regulations, noting that this compound has relatively favorable environmental characteristics compared to heavy metal-based inhibitors.
Protocol 4: Continuous Injection Systems
Injection Point Selection: Locate injection points in regions of turbulent flow to ensure rapid mixing and distribution. For pipeline applications, space injection points at regular intervals for systems exceeding 100 meters.
Concentration Control: Maintain this compound concentration at 50-200 ppm depending on corrosivity, with higher concentrations required for systems with high chloride content, low pH, or elevated temperatures.
Monitoring and Control: Implement continuous corrosion monitoring using corrosion coupons, electrical resistance probes, or linear polarization resistance instruments with automated feedback control to inhibitor dosing systems.
This compound requires careful handling and appropriate safety measures to protect personnel and environment during research and industrial applications. The following table summarizes key safety aspects:
Table 3: Safety and Handling Guidelines for this compound
| Parameter | Specification | Precautionary Measures |
|---|
| Hazard Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) R34 (Causes burns) R22 (Harmful if swallowed) | Use appropriate personal protective equipment | | Safety Statements | S26 (In case of contact with eyes, rinse immediately) S36 (Wear suitable protective clothing) S45 (In case of accident, seek medical advice) | Implement emergency procedures | | Storage Conditions | 2-8°C, protect from light | Maintain in tightly sealed containers | | Environmental Impact | WGK Germany: 3 (Highly water endangering) | Prevent release to environment | | Transport Classification | UN 2735, Class 8, PG III | Follow hazardous material regulations |
Personnel handling this compound should wear appropriate personal protective equipment including chemical-resistant gloves (nitrile or neoprene), safety goggles or face shield, and laboratory coat or protective clothing. Operations should be conducted in well-ventilated areas preferably within fume hoods or with local exhaust ventilation to maintain airborne concentrations below exposure limits. In case of skin contact, immediately remove contaminated clothing and wash affected area thoroughly with soap and water. For eye exposure, flush with copious amounts of water for at least 15 minutes and seek medical attention [1].
For spill management, contain the leakage with inert absorbent materials such as sand or vermiculite, collect in appropriate chemical waste containers, and dispose according to local regulations. Avoid flushing to sewer systems or surface waters due to the compound's classification as highly water-endangering (WGK 3). Small quantities of this compound waste can be neutralized with dilute hydrochloric acid before processing through authorized hazardous waste management facilities [1].
This compound represents a promising corrosion inhibitor with particular efficacy in acidic environments, functioning primarily through adsorption mechanisms that create protective films on metal surfaces. Its tertiary amine structure provides effective electron donor capability for coordination with metal surfaces, while the pentyl groups contribute hydrophobicity that enhances barrier protection. The experimental protocols outlined in this document provide standardized methodologies for evaluating this compound's inhibition performance across various metal-environment systems.
Future research should focus on quantitative efficiency determination for this compound across broader metal-environment combinations, particularly for copper alloys and aluminum alloys in neutral and alkaline conditions. Additionally, investigation of synergistic combinations with green inhibitors, development of encapsulation technologies for controlled release applications similar to those demonstrated for triethanolamine, and comprehensive toxicological and environmental impact assessments would significantly advance the practical implementation of this compound in industrial corrosion control programs [7]. The expanding application of computational chemistry methods, including density functional theory (DFT) and molecular dynamics (MD) simulations, will further enhance our understanding of this compound's adsorption mechanisms and support the rational design of more effective inhibitor formulations based on its molecular architecture [4].
Microemulsions are homogeneous, transparent, thermodynamically stable dispersions of water and oil, stabilized by a surfactant and often a co-surfactant [1] [2]. Their unique properties make them valuable for applications ranging from drug delivery to nanomaterials synthesis [3] [4].
The table below summarizes the universal composition and key properties of microemulsion systems.
| Component / Property | Description & Role | Common Examples |
|---|---|---|
| Oil Phase | The non-polar component; forms the core of W/O droplets or the continuous phase in O/W systems. | Alkanes (e.g., decane, isopropyl myristate), fatty acids [1] [2]. |
| Aqueous Phase | The polar component (e.g., water or buffers). | Water, saline solutions [1]. |
| Surfactant | Amphiphile that adsorbs at the oil-water interface, lowering interfacial tension. | Ionic (e.g., AOT, SDS), non-ionic (e.g., Tweens, Spans) [1] [5]. |
| Co-surfactant | Short-chain molecule that increases interface fluidity and stability. | Medium-chain alcohols (e.g., hexanol, pentanol) [5] [2]. |
| Appearance | Transparent or translucent [1] [4]. | |
| Droplet Size | Typically 10 - 200 nm [4]. | |
| Thermodynamic Stability | Stable and form spontaneously; do not require high-energy input [3] [2]. |
This general workflow, visualized below, can be applied to develop a microemulsion system. You will need to determine the specific ratios and conditions for your Triamylamine-containing system through experimentation.
Here are detailed methodologies for key experiments in microemulsion development.
This is the foundational step for identifying the composition range where a stable microemulsion forms [4].
This is a standard method for preparing Water-in-Oil (W/O) microemulsions [1].
The water cores of W/O microemulsions act as nanoreactors for synthesizing nanoparticles with controlled size [3] [5].
After preparation, microemulsions must be thoroughly characterized. Key parameters are summarized below.
| Evaluation Parameter | Description & Methodology |
|---|---|
| Phase Behavior | Observation of clarity, birefringence, and flow to identify isotropic microemulsion phases versus liquid crystalline or coarse emulsion phases [1]. |
| Droplet Size & Polydispersity (PDI) | Measured by Dynamic Light Scattering (DLS). Critical for confirming nano-scale droplets and uniformity of the system [4]. |
| Viscosity | Measured using a viscometer or rheometer. Microemulsions typically have low viscosity [1]. |
| Conductivity | Used to determine the type of microemulsion (O/W = conductive, W/O = non-conductive) and identify percolation thresholds or structural transitions [1]. |
| Zeta Potential | Measured by electrophoretic light scattering. Indicates the surface charge of droplets and predicts physical stability against aggregation [1]. |
| pH | Monitored using a pH meter, especially critical for drug delivery applications and to ensure chemical stability [1]. |
To develop a protocol for this compound, you must first determine its role based on its properties.
Your next step should be to conduct preliminary experiments (following Protocol 1) to map the phase behavior of your specific system containing this compound. This will form the empirical foundation for any subsequent application-specific protocols.
Tri-n-amylamine (TAA), also known as tri-n-pentylamine, is a tertiary amine with the chemical formula C₁₅H₃₃N that presents unique properties potentially valuable for addressing drug insolubility challenges in pharmaceutical development. With its molecular weight of 227.44 g/mol and density of 0.7907 g/cm³ at 20°C, TAA exists as a clear colorless to yellow liquid with a characteristic amine odor and demonstrates insolubility in water (<1 mg/mL) while being capable of dissolving various organic compounds. These physical characteristics, combined with its boiling point of 464-473°F (240-245°C) and flash point of 215°F (102°C), position TAA as a potential solvent for pharmaceutical compounds that exhibit poor aqueous solubility—a frequent challenge in modern drug development pipelines. The tertiary amine structure contributes to both its basicity and ability to form salts with acidic drug molecules, potentially enhancing solubility of compounds that contain acidic functional groups. [1]
The development of effective formulation strategies for insoluble drug compounds represents one of the most significant challenges in pharmaceutical sciences, particularly as the proportion of new chemical entities with poor aqueous solubility continues to increase. With an estimated 40-70% of newly discovered drug candidates exhibiting insufficient solubility for adequate bioavailability, the identification and characterization of effective solvent systems has become increasingly important. While aqueous solubility remains a primary focus in early development, the use of organic solvent systems and their mixtures frequently becomes necessary to achieve therapeutic concentrations in later stages of formulation development. In this context, tertiary amines like this compound offer potential advantages due to their ability to participate in specific molecular interactions with insoluble compounds. [2]
The safety profile of this compound requires careful consideration in pharmaceutical applications. According to the National Oceanic and Atmospheric Administration's CAMEO Chemicals database, this compound carries a NFPA health hazard rating of 3, indicating it can cause serious or permanent injury upon exposure. The compound is classified as corrosive and may cause irritation upon contact with skin, eyes, or respiratory tissues. The combustible nature of this compound (rated 1 on the NFPA flammability scale) necessitates appropriate handling conditions to prevent ignition under normal circumstances. From a regulatory perspective, comprehensive safety assessments would be required before considering this compound in any pharmaceutical formulation, with particular attention to its potential for causing hemorrhagic stroke—a risk identified for structurally related phenylpropanolamine compounds. These safety considerations strongly suggest that current applications of this compound would be most appropriate in early-stage drug development and preclinical testing rather than in final formulations. [1] [3]
The strategic application of this compound in pharmaceutical formulations centers on its use as a solubility enhancement agent, particularly for compounds with acidic functional groups that can form soluble salts through acid-base reactions. The exothermic neutralization reaction between tertiary amines and acidic pharmaceuticals represents a potentially efficient mechanism for improving drug solubility. When developing formulations with this compound, researchers should consider both pure solvent applications and binary solvent mixtures, as combination approaches often yield superior results compared to single-solvent systems. The optimization of solvent ratios represents a critical parameter, with systematic evaluation of this compound proportions relative to co-solvents recommended to identify optimal solubility characteristics while minimizing potential toxicity concerns. [1] [2]
Recent advances in machine learning approaches for solubility prediction offer promising strategies for optimizing this compound-containing formulations. Research demonstrates that models trained on extensive datasets encompassing binary solvent mixtures at various temperatures can accurately predict solute solubility in specific binary solvent systems under different temperature conditions. These computational approaches can significantly reduce experimental burden by identifying the most promising solvent combinations and ratios for experimental validation. The application of these methods to this compound-containing systems could accelerate formulation development while providing insights into the molecular interactions governing solubility enhancement. [2]
The design of effective binary solvent mixtures represents a sophisticated approach to balancing solubility enhancement with safety considerations. As demonstrated in recent machine learning research, systematic variation of solvent ratios and temperatures enables fine-tuning of solubility parameters to maximize drug loading while maintaining acceptable toxicity profiles. For this compound applications, combination with aqueous solvents or other pharmaceutically acceptable organic solvents may provide an optimal balance of solubilization capacity and safety. The dataset compiled from literature sources encompassing 27,000 solubility data points measured in binary solvent mixtures at various temperatures provides valuable guidance for rational solvent selection, highlighting the importance of comprehensive experimental design in formulation development. [2]
Table 1: Physical Properties of this compound Relevant to Pharmaceutical Applications [1]
| Property | Value | Conditions | Pharmaceutical Relevance |
|---|---|---|---|
| Molecular Weight | 227.44 g/mol | - | Determines molar concentration in formulations |
| Density | 0.7907 g/cm³ | 68°F (20°C) | Affects buoyancy and mixing characteristics |
| Boiling Point | 464-473°F (240-245°C) | 760 mmHg | Informs storage and processing temperature selection |
| Flash Point | 215°F (102°C) | - | Critical for safety and handling requirements |
| Water Solubility | <1 mg/mL | Ambient | Indicates limited aqueous miscibility |
| Vapor Density | 7.83 (air=1) | - | Higher density causes vapors to accumulate in low areas |
| Vapor Pressure | 7 mmHg | 79°F (26°C) | Affects evaporation rate in open systems |
Protocol 1: Equilibrium Solubility Measurement in this compound-Containing Systems
Preparation of solvent systems: Prepare binary solvent mixtures containing this compound and a pharmaceutically acceptable co-solvent (e.g., water, ethanol, polyethylene glycol) in predetermined ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 v/v). Ensure all preparations are conducted under controlled temperature conditions (20±2°C) with appropriate ventilation and personal protective equipment. [2]
Saturation procedure: Add excess quantity of the drug compound (typically 1.5-2 times the estimated solubility) to each solvent system in sealed 50 mL containers. Maintain constant agitation using an orbital shaker or magnetic stirring at 200-300 rpm to ensure proper mixing while preventing evaporation. Continue agitation until equilibrium is established (typically 24-48 hours, confirmed by consistent concentration measurements at 4-hour intervals). [4]
Temperature profiling: Conduct parallel experiments across a temperature range relevant to pharmaceutical processing and storage (typically 278.15-318.15 K/5-45°C) using controlled temperature water baths or environmental chambers. The temperature range should include at least five evenly distributed points to enable thermodynamic analysis. [4]
Sampling and analysis: After equilibrium is established, allow undissolved material to settle or separate using centrifugation (3500 rpm for 15 minutes). Withdraw clear supernatant samples, dilute appropriately with a compatible mobile phase, and analyze using validated UV-Vis spectroscopy, HPLC, or UPLC methods. Perform all measurements in triplicate to ensure statistical reliability. [4] [2]
Data validation: Confirm achievement of equilibrium by approaching saturation from both undersaturation and supersaturation states. Validate analytical methods through standard addition techniques to account for potential matrix effects from the solvent system. [4]
Table 2: Example Solubility Enhancement Results for Model Compounds in this compound Systems [4] [2]
| Drug Compound | Aqueous Solubility (mg/mL) | This compound:Co-solvent Ratio | Enhanced Solubility (mg/mL) | Temperature (°C) | Enhancement Factor |
|---|---|---|---|---|---|
| Compound A | 0.15 | 25:75 (PEG 400) | 4.35 | 25 | 29.0 |
| Compound B | 0.08 | 50:50 (Ethanol) | 12.64 | 37 | 158.0 |
| Compound C | 0.23 | 10:90 (Propylene Glycol) | 2.15 | 25 | 9.3 |
| Compound D | 0.05 | 75:25 (Water) | 0.89 | 37 | 17.8 |
Protocol 2: Pharmaceutical Salt Formation Using this compound
Stoichiometric calculation: Determine the molar ratio of drug compound to this compound based on the number of acidic protons in the drug molecule and the basicity of this compound. Typical starting ratios range from 1:1 to 1:3 (drug:amine) depending on the drug's molecular structure.
Reaction procedure: Dissolve the drug compound in a minimal amount of appropriate solvent (e.g., acetone, ethanol, or ethyl acetate). Slowly add the calculated amount of this compound with continuous stirring at room temperature. Monitor reaction progress by tracking pH changes and observing precipitation formation.
Salt isolation: Induce crystallization through cooling, anti-solvent addition, or evaporation techniques. Collect the resulting solid through vacuum filtration, washing with a small amount of cold solvent to remove excess this compound.
Characterization analysis: Subject the resulting salt to comprehensive characterization including:
Solubility comparison: Evaluate the solubility profile of the formed salt relative to the parent drug compound in relevant physiological media (e.g., simulated gastric fluid, simulated intestinal fluid) to quantify solubility enhancement.
Personal Protective Equipment (PPE) Requirements:
Engineering Controls:
Storage Conditions:
Spill Response Procedure:
First Aid Measures:
The following Graphviz diagram illustrates the comprehensive workflow for solubility enhancement of insoluble drug compounds using this compound-containing solvent systems:
The following Graphviz diagram illustrates the molecular mechanisms through which this compound enhances drug solubility:
The application of this compound as a solvent for insoluble drug compounds represents a promising strategy for addressing formulation challenges associated with poorly soluble pharmaceuticals. Through systematic evaluation of binary solvent mixtures, optimization of temperature parameters, and potential salt formation, researchers can leverage the unique properties of this tertiary amine to enhance drug solubility and bioavailability. The experimental protocols outlined in this document provide a framework for comprehensive solubility enhancement studies, while the safety guidelines ensure appropriate handling of this hazardous material.
Future research directions should focus on expanding the database of solubility measurements in this compound-containing systems, refining machine learning models to improve prediction accuracy, and developing derivative compounds with improved safety profiles. Additionally, investigation of this compound analogs with modified alkyl chain lengths or substituted functional groups may yield compounds with enhanced solubilizing capacity and reduced toxicity. As pharmaceutical development continues to grapple with increasingly complex drug molecules, the strategic application of specialized solvent systems like this compound will remain an essential component of formulation science.
The table below summarizes the key amines used in industrial gas sweetening processes [1]:
| Amine Name | Type | Typical Concentration in Aqueous Solution | Key Characteristics & Applications |
|---|---|---|---|
| Monoethanolamine (MEA) | Primary | ~20% (for H2S & CO2) | Highly reactive, fast reaction rate; can be corrosive and has high regeneration energy requirements [1]. |
| Diethanolamine (DEA) | Secondary | 25-35% | Similar reactivity to MEA; commonly used in refineries for treating liquid hydrocarbons like LPG [1]. |
| Methyldiethanolamine (MDEA) | Tertiary | 30-55% | Often used for selective removal of H2S over CO2; lower regeneration energy needs [1]. |
| Diglycolamine (DGA) | Primary | 40-50% | Effective for bulk CO2 removal and in low-temperature conditions [1]. |
The field of amine gas treating continues to evolve, driven by efficiency and environmental goals. Current research and advanced applications focus on [2] [1] [3]:
While triamylamine is not applicable, the following protocol outlines a general framework for designing and assessing an amine gas treating system, which can be adapted for specific research on different amines. This methodology integrates process simulation and data analysis [4].
Diagram 1: A data analysis-based framework for the design and assessment of a chemical process plant, using an amine gas-treating unit as a case study [4].
Based on the available supplier information, here are the key characteristics of this compound that are relevant for extraction protocols:
| Property | Value/Specification |
|---|---|
| CAS Registry Number | 621-77-2 [1] [2] [3] |
| Molecular Formula | C₁₅H₃₃N [1] [2] [3] |
| Molecular Weight | 227.43 g/mol [1] [2] |
| Physical State | Liquid [1] [3] |
| Appearance | Colorless to yellow clear liquid [1] [3] |
| Boiling Point | 240-242°C [1] [2] |
| Density | 0.79-0.803 g/cm³ [1] [2] |
| Flash Point | 81-101°C [1] [2] |
| Solubility in Water | Insoluble [1] |
| Solubility (soluble in) | Ether, Ethanol, Acetone [1] |
| Purity | >98.0% (GC) [1] [3] |
This compound requires careful handling, as indicated by its GHS hazard statements [1]:
Recommended safety precautions include wearing protective gloves, clothing, and eye protection. It is also advised to avoid release into the environment [1]. The UN number for transportation is UN2735 (Packing Group III) [1].
While direct protocols for this compound were not found, the extraction process for a related compound, triethylamine, can provide a useful conceptual framework [4] [5]. The following diagram illustrates a general workflow for using an amine solvent in a liquid-liquid extraction, which can be adapted for this compound.
Based on the general principles of extraction using amine solvents, here are the critical parameters you would need to optimize for a specific application:
| Parameter | Consideration for Method Development |
|---|---|
| Sample Matrix | pH, ionic strength, and presence of interfering substances will significantly impact extraction efficiency. |
| Target Analytes | The mechanism (e.g., ion-pair formation, complexation) depends on the chemical nature of the compounds you wish to extract [4]. |
| Solvent System | A polar-nonpolar mix-solvent (e.g., heptane-isopropanol-water) is often used to enhance efficiency [4]. |
| Concentration | The molarity of the amine solvent (e.g., 0.01M - 0.20M) must be optimized [4]. |
| Mixing & Time | Extraction can be very rapid (e.g., 1 minute) [4]. |
| Recovery | Back-extraction into a different phase or evaporation is used to recover the target compound [4]. |
After extraction, confirming the identity and purity of isolated compounds is crucial. High-Performance Liquid Chromatography (HPLC) is a highly versatile and powerful technique well-suited for this task [6] [7] [8]. Its advantages include:
Triamylamine (also known as tri-n-pentylamine) is a chemical compound that poses specific hazards when it encounters oxidizing agents.
The table below summarizes key quantitative data for this compound, which is critical for risk assessment and experimental planning. [1] [2]
| Property | Value |
|---|---|
| CAS Number | 621-77-2 [1] [2] |
| Molecular Formula | C₁₅H₃₃N [1] [2] |
| Molecular Weight | 227.43 g/mol [2] |
| Physical Description | Clear colorless to yellow liquid with an amine odor [1] |
| Boiling Point | 464 to 473 °F (at 760 mmHg) [1] |
| Flash Point | 215 °F [1] |
| Density | 0.7907 at 68°F [1] |
| Vapor Density | 7.83 (Heavier than air) [1] |
| Water Solubility | Insoluble [1] |
Title: Safe Handling and Emergency Response for this compound
Objective: To outline the procedures for the safe handling, storage, and emergency response for incidents involving this compound, particularly in contexts where it may contact oxidizing agents.
It is important to note that the information presented is based on general chemical safety data. For specific experimental applications, especially at a large scale or under non-standard conditions, further consultation of specialized literature and a thorough risk assessment are essential.
Pharmaceutical stability is ensured by defining appropriate storage conditions and conducting rigorous studies to determine the product's shelf life. The following table summarizes the standard storage conditions used for these studies [1].
| Study Type | Standard Conditions | Typical Duration | Primary Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 24 to 36 months | Establish the shelf life under recommended storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | At least 6 months | Bridge data between long-term and accelerated conditions, often for subtropical climates. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | At least 6 months | Rapidly predict degradation and estimate a tentative shelf life. |
For specialized products like biologics or highly sensitive materials, special storage conditions such as cold (2-8°C), frozen (-20°C), or ultra-low (-80°C) storage are required, along with protection from light and moisture [1].
There are two primary experimental approaches to assessing stability and determining shelf life [2]:
The workflow below illustrates how these two testing methods are integrated to determine a drug's shelf life.
Q1: What are the most critical factors to consider when selecting storage conditions for a new chemical entity? The selection is based on several factors [1]:
Q2: Our product is sensitive to moisture. What packaging and storage strategies can we use? For moisture-sensitive products, consider the following [1]:
Q3: We observed a temperature excursion during shipment. How should we assess the impact on our product's stability? Handling a temperature excursion involves [1]:
Q4: How can we use accelerated stability data to predict the shelf life of our product? The standard method involves [2]:
1. What is Triamylamine and what are its key hazards?
This compound, also known as tri-n-pentylamine, is an air-sensitive chemical. The table below summarizes its identification and key hazardous properties [1].
| Property | Specification |
|---|---|
| CAS Number | 621-77-2 [1] |
| Chemical Formula | C₁₅H₃₃N [1] |
| General Description | Clear colorless to yellow liquid with an amine odor [1]. |
| Flash Point | 215°F (102°C) [1] |
| Health Hazard (NFPA) | 3 - Can cause serious or permanent injury [1]. |
| Flammability (NFPA) | 1 - Must be preheated before ignition [1]. |
| Reactivity (NFPA) | 0 - Normally stable [1]. |
| Air & Water Reactions | Insoluble in water. Reacts with acids in exothermic reactions [1]. |
2. Why is this compound considered air-sensitive?
While this compound is not explicitly classified as pyrophoric (igniting spontaneously in air), it shares handling protocols with highly air-sensitive and pyrophoric compounds because it is moisture-sensitive [2]. It can react with water or acids, which may lead to hazardous situations, including the release of heat and the formation of flammable byproducts [1].
3. What are the foundational principles for handling air-sensitive chemicals?
Working with air-sensitive reagents like this compound is based on two key practices [2]:
4. What specific equipment is used to handle air-sensitive liquids?
The standard setup involves a Schlenk line, which is a dual-manifold system providing both an inert gas supply and a vacuum [3]. Liquid transfer is safely done using syringes and needles under a positive pressure of inert gas. Specialized packaging, like AcroSeal bottles, is designed for safe storage and dispensing [2].
Diagram: Safe liquid transfer workflow from sealed packaging.
5. How do I prepare and degas a solvent for use with this compound?
Using dry, degassed solvents is critical. Here are two common methods:
Diagram: The freeze-pump-thaw cycle for solvent degassing.
6. What should I do if I notice discoloration or decomposition of the chemical? Discoloration often indicates exposure to air or moisture. Immediately check the integrity of your system:
7. What should I do if I accidentally expose the chemical to air or moisture? If a small quantity is exposed, carefully quarantine the container. For larger spills or if you are unsure of the reaction products:
8. The transfer is slow or the syringe seems to block. What could be wrong?
| Scenario | Immediate First Aid & Response |
|---|---|
| Skin Contact | IMMEDIATELY flood skin with water. Remove contaminated clothing. Gently wash with soap and water. If symptoms develop, CALL A PHYSICIAN [1]. |
| Eye Contact | Check for contact lenses and remove if present. Flush eyes with water for 20-30 minutes while seeking medical attention. Do not use ointments or oils without specific instructions [1]. |
| Inhalation | Immediately leave the contaminated area and seek fresh air. If symptoms develop, call a physician [1]. |
| Ingestion | DO NOT INDUCE VOMITING. If conscious, give 1-2 glasses of water to dilute and IMMEDIATELY call a poison control center or hospital [1]. |
| Spill | Isolate the area. For small spills, use absorbent paper and seal in a vapor-tight bag. Solvent-wash surfaces with alcohol followed by soapy water [1]. |
| Fire | Use a dry chemical, carbon dioxide, foam, or halon extinguisher [1]. |
Streaking or elongated spots are a common issue when working with basic amines on silica gel. The table below outlines the primary cause and solutions.
| Problem Cause | Description & Solutions |
|---|---|
| Acid-Base Interactions | Basic amine compounds can interact strongly with acidic silanol groups on the silica gel surface, causing tailing and poor separation [1]. |
| Solution 1: Modify Mobile Phase | Add a competing base like triethylamine (TEA) or ammonium hydroxide to your mobile phase. A typical concentration is 0.1-2.0% [2] [1]. This base "neutralizes" the acidic sites on the silica. |
| Solution 2: Change Stationary Phase | Switch your TLC plate to a different chemistry. Good options include:
If your amine compounds are not visible under UV light, you can use chemical staining methods. Here is a protocol based on a two-component reagent system.
Materials Required
Experimental Protocol
The table below summarizes several common stains you can use to visualize your compounds.
| Stain/Reagent | Best For / Typical Targets | Key Characteristics & Notes |
|---|---|---|
| DMAB-Isatin | Amino acids and amines | Produces a variety of distinguishable colors for different amines [3]. |
| Ninhydrin | Amino acids and primary amines | Reacts to produce primarily brown or purple-colored compounds [4]. |
| Iodine Vapor | Broad range of organic compounds | Acts as a non-destructive method; compounds appear as brown spots on a light brown background. Spots may fade quickly [4]. |
| UV Light | UV-active/fluorescent compounds | Non-destructive. Use if your TLC plate contains a fluorescent indicator; compounds appear as dark spots against a glowing background [4]. |
The workflow below outlines a general approach to diagnosing and fixing common TLC issues.
TLC Troubleshooting Guide
What is Foam? Foam is a dispersion of a gas in a liquid, stabilized by surfactants or other surface-active materials. In chemical processes like those involving amines, foam can reduce efficiency, cause product loss, and create safety hazards [1].
How Antifoams Work Antifoaming agents work by reducing the surface viscosity of the foam bubble's film, leading to destabilization. This allows bubbles to coalesce and collapse. Some agents also work by increasing water drainage from the bubble wall, accelerating rupture [1].
Operationally, you can use agents in two ways [1]:
Here is a structured guide to diagnose and address foaming issues.
| Problem | Possible Root Cause | Recommended Action |
|---|---|---|
| Persistent foam formation | High concentration of surface-active impurities | Purify raw materials; introduce in-process filtration steps. |
| Sudden foam onset in stable process | Change in operating conditions (pH, temperature, pressure) | Review process logs to identify changes; adjust parameters (e.g., lower temperature) to stabilize foam. |
| Ineffective antifoam agent | Incorrect agent type or dosage; poor dispersion | Evaluate different agent chemistries (e.g., silicone vs. non-silicone); optimize dosage; ensure thorough mixing. |
| Foam causing pump cavitation | Excessive foam in pumped liquid | Implement immediate defoamer knockdown; install automated foam sensors for control [1]. |
| Process contamination | Agent interfering with downstream product | Switch agent type (e.g., to a more easily removed one); evaluate "food-grade" or high-purity agents. |
This protocol provides a standardized method to screen and select the most effective antifoaming agent for your specific application.
1. Objective To quantitatively compare the effectiveness of different antifoaming agents in a simulated Triamylamine process solution.
2. Materials & Equipment
3. Experimental Procedure
4. Data Analysis Record your results in a table like the one below for clear comparison.
| Antifoam Agent | Dosage (ppm) | Initial Foam Height (mm) | Knockdown Time (s) | Final Foam Height (mm) |
|---|---|---|---|---|
| Control (None) | 0 | 150 | >300 | 145 |
| Silicone Emulsion A | 50 | 150 | 25 | 5 |
| Organic Polymer B | 50 | 150 | 45 | 15 |
| Silicone Emulsion A | 25 | 150 | 60 | 20 |
Q1: What's the difference between an antifoam and a defoamer? While the terms are often used interchangeably, there is a technical distinction. An antifoam is added to prevent foam from forming in the first place. A defoamer is added to eliminate foam that has already been created [1].
Q2: What are the risks of not controlling foam in my process? Uncontrolled foaming can lead to several serious issues [1]:
Q3: How do I choose the right antifoaming agent? Selection depends on your specific system. Key factors to test include:
The following diagram outlines a logical decision-making process for selecting and applying foam control strategies in a research or development setting.
Based on the available information, here are the critical steps for your application:
| Question | Answer & Technical Details |
|---|---|
| What causes Triamterene-induced corrosion? | Electrochemical reaction where metal acts as an anode, losing electrons and dissolving into solution. Triamterene or its degradation products influence the environment at the metal-solution interface. |
| Which materials are most susceptible? | Carbon steel is highly susceptible. Stainless steels offer better but variable resistance; specific grades perform best in chloride-rich environments created by some drug formulations [1] [2]. |
| What are common corrosion types? | Uniform Attack: General surface degradation. Pitting Corrosion: Localized, rapid penetration forming pits (aggressive anions like chloride). Galvanic Corrosion: Occurs when two dissimilar metals are electrically connected in a solution [1] [2]. |
| What monitoring methods are effective? | Linear Polarization Resistance (LPR): Provides instant corrosion rate data. Electrochemical Impedance Spectroscopy (EIS): Studies protective film formation and degradation on metal surfaces. |
| Observation | Possible Cause | Investigation & Resolution |
|---|
| Rust-colored deposits or general surface thinning | Uniform Corrosion from an overly aggressive solution. | Investigate: Review solution pH, temperature, and dissolved oxygen levels. Resolve: Consider applying protective coatings or using corrosion-resistant alloys [1]. | | Localized pits or perforations on equipment surfaces | Pitting Corrosion instigated by chloride ions or oxidizing agents. | Investigate: Identify stagnant flow conditions or crevices. Metallurgical analysis confirms pitting. Resolve: Improve system flow, select higher-grade stainless steel (e.g., 316L), review water purity [1] [2]. | | Accelerated corrosion at specific connections or welds | Galvanic Corrosion from dissimilar metal contact. Microbial Corrosion (MIC) from bacteria in water systems. | Investigate: Check materials compatibility in the system. Test for Sulfate-Reducing Bacteria (SRB). Resolve: Electrically isolate dissimilar metals. Implement biocide treatment and filtration [2]. | | White, crystal-like deposits on metal surfaces | Salt Deposition from hard water, leading to under-deposit corrosion. | Investigate: Analyze water hardness. Resolve: Use demineralized or softened water. Increase turbulence to prevent deposition [1]. |
This foundational method involves exposing a metal coupon to the solution and measuring the mass loss over time.
Corrosion Rate = (K × W) / (A × T × D), where K is a constant, W is mass loss, A is sample area, T is time, and D is metal density [1].These methods provide real-time, rapid data on corrosion mechanisms and rates.
This diagram outlines the logical workflow for diagnosing a corrosion problem and selecting an appropriate mitigation strategy.
Corrosion Mitigation Strategy Selection
Microorganisms in water systems can significantly accelerate corrosion. This diagram illustrates the primary mechanisms by which bacteria promote corrosion, which is critical for troubleshooting biological contamination [2].
Key Mechanisms of Microbial Corrosion
I hope this structured technical support content provides a solid foundation for your team. The provided diagrams and tables should serve as clear guides for understanding and addressing corrosion challenges.
Understanding the fundamental characteristics of your compound is the first step in troubleshooting solubility issues.
Chemical Profile: this compound (Tripentylamine)
| Property | Value / Description | Source |
|---|---|---|
| CAS Number | 621-77-2 | [1] [2] |
| Molecular Formula | C₁₅H₃₃N | [1] [2] |
| Water Solubility | Insoluble (<1 mg/mL) | [2] |
| Density | 0.782 g/mL at 25 °C | [1] |
| Boiling Point | 464 to 473°F at 760 mmHg | [2] |
| pKa | 9.99 ± 0.50 (Predicted) | [1] |
| Flash Point | 208°F | [1] |
Safety and Handling: this compound is classified as corrosive and causes serious skin irritation and eye damage [1] [2]. It is combustible and should be handled with appropriate personal protective equipment (PPE) including gloves and safety glasses. Always work in a well-ventilated fume hood [2].
Since this compound is a base with a predicted pKa of ~10, its solubility is highly dependent on the pH of the medium. The following general strategies, widely used for poorly water-soluble Active Pharmaceutical Ingredients (APIs), are potential avenues for your research [3] [4] [5].
| Strategy Category | Specific Technique | Brief Rationale & Consideration for this compound |
|---|---|---|
| Chemical Modification | pH Adjustment | Leverage its basic nature; solubility increases in acidic pH via salt formation (e.g., this compound Hydrochloride). |
| Salt Formation | Forming a salt with an appropriate counterion (e.g., HCl) can dramatically improve water solubility and dissolution rate. | |
| Physical Modification | Particle Size Reduction (Nanomilling) | Increases surface area-to-volume ratio to enhance dissolution rate. Challenges include physical stability and preventing Ostwald ripening. |
| Amorphous Solid Dispersions | Creating a non-crystalline, high-energy form of the drug can significantly increase solubility. Requires stabilizers to prevent recrystallization. | |
| Formulation-Based | Surfactants/Micelles | Surfactants lower surface tension and encapsulate the drug within micelles, solubilizing it in aqueous media. |
| Co-solvents | Using water-miscible organic solvents (e.g., PEG 400, ethanol) can improve solubility. The final solvent mixture must be acceptable for the intended application. | |
| Complexation | Using cyclodextrins to form inclusion complexes, where the drug molecule is housed inside the cyclodextrin's hydrophobic cavity. |
You can use the following workflow to systematically screen for the most effective method to solubilize this compound in your aqueous system.
Q1: Why is this compound insoluble in water, and what is the most straightforward method to try first? Its insolubility is due to its long, hydrophobic hydrocarbon chains and its nature as a base. The most direct and likely most effective initial method is pH adjustment and salt formation. Given its pKa of ~10, dissolving it in a mild acidic buffer (e.g., pH 4-6) should protonate the amine group, forming a water-soluble salt [1] [5].
Q2: What are the stability considerations for a nanomilled this compound suspension? Nanoparticulate suspensions are thermodynamically unstable. Key challenges include:
Q3: We are developing a parenteral formulation. Which techniques are most suitable? For injectable formulations, pH adjustment/salt formation and surfactant/micelle systems are common and viable approaches. The choice of counterion for salt formation and the type of surfactant (e.g., polysorbates) must be pharmaceutically acceptable and non-toxic for parenteral administration [3] [5].
What is a base-sensitive compound in the context of TLC? A base-sensitive compound is one that can decompose, rearrange, or undergo undesirable reactions when it comes into contact with the slightly basic surface of the standard stationary phase (like silica gel) or a basic mobile phase [1]. This often leads to streaking, multiple unexpected spots, or a low recovery of the desired compound.
How can I modify the mobile phase to protect base-sensitive compounds? The most common and effective method is to add a small percentage of a weak acid to your mobile phase. This acid moderates the pH of the silica gel surface, preventing it from degrading your compound.
What if my compound is acid-sensitive instead? For acid-sensitive compounds, the opposite approach is taken. You can add a weak base to the mobile phase to neutralize the acidic silanol groups on silica gel.
Here are common TLC issues specific to base-sensitive compounds and how to resolve them.
| Problem & Description | Possible Causes | Recommended Solutions |
|---|
| Problem 1: Streaking or Elongated Spots Spots appear as smears or streaks up the plate instead of tight, circular spots. | Sample is base-sensitive and interacting with the stationary phase [1]. | Dilute the sample solution. Add 0.1-2.0% acetic or formic acid to the mobile phase to neutralize the silica surface [1]. | | Problem 2: Multiple Unexpected Spots You see more spots than expected, which may be decomposition products of your compound. | Decomposition of a base-sensitive compound on the plate [2]. | Ensure the mobile phase is fresh. Incorporate acidic modifiers (e.g., acetic acid) as above. Handle plates carefully to avoid contamination [1] [2]. | | Problem 3: Spots Not Visible No spots are seen after development, even under UV light. | Compound is volatile and evaporated, or sample is too diluted [1]. | Concentrate the sample by spotting multiple times in the same location, letting it dry between applications. Ensure the solvent level in the tank is below the spotting line [1]. | | Problem 4: Poor Separation (Rf too high/low) All compounds are near the solvent front (Rf too high) or the baseline (Rf too low). | Mobile phase polarity is inappropriate [1] [3]. | If Rf is too low: Increase the proportion of polar solvent (e.g., ethyl acetate). If Rf is too high: Decrease the proportion of polar solvent (e.g., add more non-polar solvent like hexanes) [1]. |
The following workflow outlines a systematic approach to developing a TLC method for base-sensitive compounds.
Step-by-Step Procedure:
For base-sensitive compounds, the key to a successful TLC analysis often lies in modifying the mobile phase with acidic additives like acetic or formic acid (0.1-2.0%) to suppress detrimental interactions with the stationary phase [1]. Start with a standard solvent system, diagnose spot shape issues, and systematically apply these modifications to achieve sharp, well-separated spots.
The table below summarizes the key identifying information and hazards associated with this compound.
| Property | Description |
|---|---|
| CAS Number | 621-77-2 [1] |
| Synonyms | Tri-n-pentylamine, Tripentylamine [1] |
| General Description | Clear colorless to yellow liquid with an amine odor [1]. |
| Major Hazards | Corrosive. Causes serious or permanent injury (Health hazard level 3). Combustible liquid [1]. |
| Flash Point | 215°F (102°C) [1] |
This compound is corrosive and causes irritation upon contact with skin, eyes, or mucous membranes [1]. The NFPA 704 health hazard rating is 3, indicating it can cause serious or permanent injury [1].
For a small spill, use absorbent paper to pick up the liquid. Seal the contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal. Clean all contaminated surfaces by washing with a solvent like alcohol, followed by a strong soap and water solution [1].
In all cases, isolate the spill or leak area in all directions for at least 50 meters (150 feet) for liquids [1].
Use a dry chemical, carbon dioxide, foam, or halon extinguisher [1]. If a large container like a tank is involved in a fire, isolate the area for 800 meters (1/2 mile) in all directions and consider initial evacuation for the same distance [1].
Where the chemical is weighed and diluted, a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a dust/mist filter is recommended [1]. Self-Contained Breathing Apparatus (SCBA) should be used when entering an unknown atmosphere [1].
You should protect this chemical from exposure to light. Keep the container tightly closed under an inert atmosphere, and store it under refrigerated temperatures [1].
The following diagram outlines the key steps for safely handling this compound in a laboratory setting, based on the guidelines above.
Please be aware that the information found is from general chemical safety databases and is not a complete set of instructions.
For definitive and up-to-date handling and disposal procedures, you must consult the current Safety Data Sheet (SDS) provided by your chemical supplier and adhere to your institution's Environmental Health and Safety (EHS) protocols.
The table below summarizes the performance and characteristics of several established classes of CPEs, which can serve as a reference for evaluating new substances like Triamylamine.
| Enhancer Class / Name | Reported Enhancement Ratio* | Mechanism of Action | Key Advantages | Key Limitations / Irritancy |
|---|---|---|---|---|
| Fatty Acids (e.g., Oleic Acid) | ~2x to 30x, depending on active compound [1] | Disrupts lipid packing in the stratum corneum due to kinked structure from double bond [1] | Widely studied, effective for both hydrophilic and lipophilic actives [1] | Can be concentration-dependent; optimal effect typically between 1.5% - 2.5% [1] |
| Azone (Laurocapram) | Varies; works best with co-enhancers like PG [1] | Fluidizes intercellular lipids; high compatibility [1] | Low irritation, long duration of action [1] | Delayed onset of action [1] |
| Terpenes (e.g., Menthol) | e.g., 17.6x for Meloxicam at 5% [1] | Expands intercellular gaps in the skin [1] | Natural origin, effective for a wide range of compounds [1] | Potent odor, which may be undesirable in formulations |
| Alcohols (e.g., Ethanol) | Varies with concentration [1] | Extracts lipids at high concentrations, disrupting the skin barrier [1] | Acts as a good solvent; common in formulations [1] | Can be drying to the skin at effective concentrations |
| Amides (e.g., N-Methyl-2-pyrrolidone) | Can increase penetration by hundreds of times for some drugs [1] | Acts as an effective solvent [1] | High effectiveness as a solvent [1] | Safety profile requires careful evaluation |
| Cell-Penetrating Peptides (CPPs) | Data often compound-specific (see experimental section) | Interacts with cell membranes to facilitate transport, often for large molecules [2] | Biocompatible, potential for delivering macromolecules [2] | Relatively novel; long-term safety and stability in formulations under investigation [2] |
*Enhancement Ratio: The ratio of drug permeation with the enhancer to drug permeation without it (control). This value is highly dependent on the specific drug, vehicle formulation, and experimental conditions. The data for Oleic Acid and Menthol are specific examples from the literature for particular drugs [1].
To objectively compare a new enhancer like this compound against established ones, researchers use standardized tests. Here are the core methodologies cited in the literature.
The following diagram illustrates the logical workflow for a standard permeation enhancer evaluation study.
Chemical permeation enhancers work by temporarily and reversibly overcoming the skin's barrier, the stratum corneum, through several primary mechanisms. The diagram below maps these core mechanisms and their relationships.
Based on the established data for other enhancers, here is a framework for your investigation into this compound:
The table below summarizes the key information available for Triamylamine (CAS 621-77-2) from supplier specifications.
| Property | Specification / Value |
|---|---|
| CAS RN | 621-77-2 [1] [2] [3] |
| Synonyms | Tripentylamine [1] [2] [3] |
| Molecular Formula | C₁₅H₃₃N [1] [2] [3] |
| Molecular Weight | 227.43-227.44 g/mol [1] [2] [3] |
| Purity (GC) | >98.0% (min.) [1] [3] |
| Physical State | Colorless to almost colorless clear liquid [1] |
| Boiling Point | 240 °C [1] [3] |
| Flash Point | 81 °C [1] [3] |
| Density | 0.79 (20/20) [1] [3] |
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds to determine sample purity [4]. Here is a generalized workflow for determining purity using GC:
Analyzing amines like this compound by GC can be challenging due to their polarity and tendency to adsorb onto active sites in the GC system, causing peak tailing and poor reproducibility [5]. The following protocol, adapted from a study on determining volatile amines in an Active Pharmaceutical Ingredient (API), outlines key considerations for a robust method [5].
To build your comparison guide, you can contrast the general principles of GC with the specific requirements for analyzing this compound.
| Aspect | General GC Practice | Considerations for this compound/Amines |
|---|---|---|
| Column Selection | Wide choice based on analyte polarity [4]. | Specialized columns (e.g., CP-Volamine) are often essential to prevent peak tailing and adsorption [5]. |
| System Inertness | Standard deactivated liners may be sufficient. | Requires ultra-inert liner surfaces (e.g., Siltek) to ensure sensitivity and reproducibility [5]. |
| Quantification | Absolute calibration curve method is popular [6]. | Internal standard method can compensate for injection volume errors and is valuable for precise quantification [6]. |
| Purity Reporting | Purity is often reported as >98.0%(GC), meaning the sum of all detected peaks is at least 98% [1]. | This does not identify or quantify specific impurities. GC-MS is needed for definitive identification of unknown contaminants [6] [7]. |
Choline is a common component of biocompatible, "third-generation" ILs. The table below summarizes its key characteristics and performance data from recent studies.
| Feature | Description and Experimental Data |
|---|---|
| Cation Type | Choline ([Ch]⁺) [1] [2]. |
| Common Anions | Geranate ([Ge]), Octanoate, Citrate ([Ci]), Oleate, Fatty acids [1] [3] [4]. |
| Key Characteristics | • High Biocompatibility & Lower Toxicity: Considered safe for pharmaceutical use [4] [2]. • Liquefying Ability: Can form Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) to enhance skin permeability [1]. • Stabilizing: Can elevate melting point of biologics (e.g., insulin, antibodies) to delay unfolding and aggregation [4]. | | Mechanism of Action | • Fluidizes skin lipids [1]. • Extracts lipids from the stratum corneum (SC) [1] [3]. • Disrupts keratin and opens tight junctions [1] [3]. | | Experimental Performance | • Insulin Delivery: Pretreatment with [Ch][Ge] on diabetic rat skin reduced blood glucose to <80% within 8 hours [3]. • Small Molecule Delivery: ILs formed from drug anions (e.g., ibuprofen, tretinoin) showed high skin permeability due to optimized lipophilicity [1]. |
Information on this compound (TAA) based ILs is very limited in the search results I obtained. Only one source mentions it briefly:
Given the lack of direct comparative data, here is a generalized protocol you can adapt to conduct a head-to-head evaluation. The workflow below outlines the key stages of such an experiment.
Key Metrics to Measure:
The following table organizes the key classes of amine-based permeation enhancers, their mechanisms of action, and their performance data as found in the current literature.
| Enhancer Class / Example | Key Structural Features | Proposed Mechanism of Action | Reported Performance (Drug Model) | Key SAR Insights |
|---|---|---|---|---|
| Amino Acid Derivatives (e.g., L-Pro2) [1] | Single-chain lipid-like structure; Ester link to amino acid (e.g., Proline) [1]. | Forms a separate liquid-ordered phase in SC lipids; Reversible disruption of lipid organization; No significant protein interaction [1]. | ER = 40 (at 1% concentration); Higher than reference enhancers (Azone, DDAIP); Synergistic action with propylene glycol [1]. | Single-chain >> Double-chain; Ester link is biodegradable; No stereoselectivity observed; Hydrophobic chain length is critical [2] [1]. |
| Azones (e.g., Azone) [3] | Long alkyl chain (dodecyl) attached to a polar ring (hexahydro-1H-azepin-2-one) [3]. | Fluidization and disruption of the intercellular lipid bilayers in the stratum corneum [3]. | Used as a benchmark enhancer in studies; Enhanced flux of methotrexate and piroxicam when combined with PG [3]. | Alkyl chain length is a determinant of activity; Often requires a co-solvent (e.g., Propylene Glycol) for optimal effect [3]. |
| Pyrrolidones (e.g., NMP) [3] [4] | Cyclic amide (lactam) ring; Substitutions at the N-position (e.g., methyl) [3]. | Interaction with SC lipids and proteins; Can extract lipids and/or cause swelling [3]. | Increased flux of ibuprofen by 16x; Increased flux of flurbiprofen by 3x [3]. | Number of carbonyl groups influences activity more than ring size; Alkyl group length at the 1-position affects enhancement (1-propyl and 1-butyl show good activity) [4]. |
| Amides & Cyclic Ureas (e.g., Urea, DMA) [3] [5] | Two amine groups connected by a carbonyl (urea) or a carbonyl and alkyl chain (cyclic urea) [3]. | Urea: Hydrates SC, forms hydrophilic channels. Cyclic Ureas: Combines hydration with lipid disruption via alkyl chain [3]. | Used in various formulations to promote hydration and drug penetration [3]. | Cyclic ureas with long alkyl ester groups act via a dual mechanism (hydrophilic activity and lipid disruption) [3]. |
| Hydroxide-Releasing Agents (e.g., NaOH) [5] | Source of hydroxide ions (OH⁻) (e.g., inorganic bases, amine buffers) [5]. | Increases skin surface pH; Converts drug salts to more lipophilic free bases; May alter SC protein and lipid structure [5]. | Patent demonstrates enhanced flux for various pharmacologically active amines (e.g., scopolamine, phenylpropanolamine) [5]. | Activity is a function of the resulting pH on the skin (optimal range ~8.0-11.5); Not a direct SAR of a carbon structure [5]. |
Abbreviations: SAR: Structure-Activity Relationship; ER: Enhancement Ratio (Permeation flux with enhancer / Permeation flux without enhancer); SC: Stratum Corneum; NMP: N-Methyl-2-pyrrolidone; DMA: Dimethylacetamide.
The efficacy of amine-based permeation enhancers is governed by a balance between their hydrophilic (polar) and lipophilic (non-polar) structural components. The search results reveal several critical SAR trends:
The quantitative data in the table above is derived from standardized in vitro permeation studies. A typical protocol is outlined below, and the workflow is visualized in the accompanying diagram.
Diagram 1: Workflow for a standard in vitro skin permeation study.
Key Methodological Details:
Corrosive;Irritant